molecular formula C13H12ClNO2S B3020158 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide CAS No. 306738-75-0

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide

Cat. No. B3020158
CAS RN: 306738-75-0
M. Wt: 281.75
InChI Key: GHOWTBZYBCQLBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present on the thiophene ring . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

Scientific Research Applications

Future Directions

Thiophene derivatives have been recognized as an important class of biologically active compounds with promising pharmacological characteristics . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-10-5-3-9(4-6-10)15-13(16)11-7-8-12(14)18-11/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOWTBZYBCQLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide

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